7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its structural and functional properties. It is classified under pyrazolo[4,3-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure features both bromine and chlorine substituents, contributing to its reactivity and interaction with biological targets.
The synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine typically involves halogenation reactions on a suitable precursor. Common methods include:
The synthesis can be optimized by adjusting factors such as temperature, reaction time, and the concentration of reactants to enhance yield and purity. Automated reactors may be employed in industrial settings to facilitate large-scale production .
7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine can participate in various chemical reactions due to its electrophilic nature:
The reactivity profile is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which enhance the electrophilicity of the aromatic system .
The mechanism of action for 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific biological targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding at active sites or allosteric sites, disrupting normal substrate interactions or altering enzyme conformation.
Research indicates that these interactions may lead to biological effects relevant to therapeutic applications, particularly in cancer treatment and other diseases where enzyme inhibition is beneficial .
Relevant data regarding its toxicity indicates that it is classified as Acute Toxicity Category 3 (oral), meaning it can be harmful if ingested.
7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine has several significant applications in scientific research:
Introduction to the Compound7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS: 1351813-70-1) is a halogenated heterocyclic building block critical in pharmaceutical synthesis. With the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol, this compound features a bicyclic core that facilitates diverse functionalization. Its SMILES notation (ClC₁=CC(Br)=C₂NN=CC₂=N₁) reflects the regioselective placement of halogens at C5 and C7, enabling precise downstream derivatization [1] [2].
Table 1: Fundamental Identifiers of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
Property | Value |
---|---|
CAS Registry Number | 1351813-70-1 |
Molecular Formula | C₆H₃BrClN₃ |
Molecular Weight | 232.47 g/mol |
IUPAC Name | 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine |
SMILES | ClC₁=CC(Br)=C₂NN=CC₂=N₁ |
Purity (Commercial) | ≥97% |
The pyrazolo[4,3-b]pyridine scaffold is typically constructed via cyclization of functionalized pyridine precursors. A representative approach starts with N-(4-bromo-2-methylpyridin-3-yl)acetamide. Treatment with acetic anhydride and potassium acetate in toluene generates an acetylated intermediate, which undergoes diazotization-cyclization using isopentyl nitrite at 85°C for 4 hours. This one-pot sequence yields the brominated core in 17.35% yield after silica chromatography, as confirmed by ¹H NMR (DMSO-d₆: δ 7.71, 8.32–8.51) and mass spectrometry ([M+H]⁺ 197.9) [3]. Alternative routes exploit ortho-functionalized aminopyridines condensed with 1,3-dicarbonyl equivalents under acidic conditions, though yields remain moderate (20–40%) due to competing decomposition pathways [8].
Regioselective halogen installation is achieved through sequential electrophilic substitution or directed metalation:
Halogen sequence is critical: Bromination preceding chlorination minimizes polyhalogenation byproduct formation [2] [7].
The halogenated core serves as a versatile platform for Pd-mediated cross-coupling:
Table 2: Late-Stage Functionalization via Pd Catalysis
Reaction Type | Catalyst System | Conditions | Key Applications |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH, 80°C | Biaryl derivatives for TRK inhibitors |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, KOtBu | Toluene, 100°C | Amino derivatives for PDE1 inhibitors |
Miyaura Borylation | PdCl₂(dppf), B₂pin₂ | Dioxane, 85°C | Boronic ester intermediates |
Solvent and catalyst selection critically impact yield and regioselectivity:
Table 3: Optimization Parameters for Key Synthetic Steps
Step | Optimal Solvent | Catalyst | Temperature | Yield Range |
---|---|---|---|---|
Core Cyclization | Toluene | None | 85°C | 17–25% |
C7 Bromination | Methanol | Br₂ | 25°C | 90–98% |
C5 Chlorination | DCM | SO₂Cl₂ | 40°C | 70–85% |
Suzuki Coupling | Toluene/EtOH | Pd(PPh₃)₄ | 80°C | 75–92% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: